2-氯-6-碘吡啶

描述

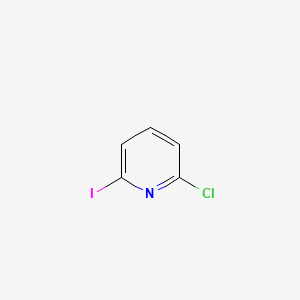

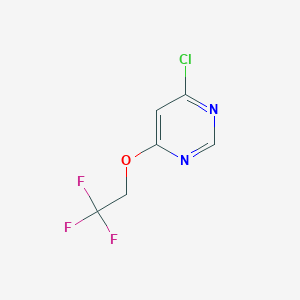

“2-Chloro-6-iodopyridine” is a heterocyclic organic compound that contains a pyridine ring with chlorine and iodine as substituent groups .

Synthesis Analysis

The synthesis of compounds similar to “2-Chloro-6-iodopyridine” has been reported in the literature. For instance, a simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-iodopyridine” is a topic of research in the field of chemistry .

Chemical Reactions Analysis

“2-Chloro-6-iodopyridine” is a halogenated derivative of pyridine. It is used as a building block in organic synthesis .

Physical And Chemical Properties Analysis

“2-Chloro-6-iodopyridine” is a solid under normal conditions. It has a molecular weight of 239.44 g/mol .

Relevant Papers

There are several relevant papers on “2-Chloro-6-iodopyridine” and related compounds. For instance, a paper titled “Route to Highly Substituted Pyridines” discusses the synthesis of halogen-rich intermediates for the synthesis of pentasubstituted pyridines .

科学研究应用

咪唑并吡啶衍生物的合成

2-氯-6-碘吡啶: 是合成咪唑并吡啶衍生物的关键前体。这些化合物在结构上类似于嘌呤,并表现出广泛的生物活性。 它们在开发作为GABA_A受体正向变构调节剂、质子泵抑制剂、芳香化酶抑制剂和非甾体抗炎药 (NSAID) 的药物方面特别重要 .

中枢神经系统药物的开发

由于其在合成咪唑并吡啶衍生物中的作用,2-氯-6-碘吡啶有助于开发用于中枢神经系统的治疗剂。 这些药物可以影响各种细胞通路,这些通路对于癌细胞、病原体和免疫系统成分的功能至关重要 .

癌症研究

该化合物能够用于合成与癌细胞通路相互作用的分子,使其在癌症研究中具有价值。 它可以帮助开发靶向癌细胞内特定机制的新化疗药物 .

抗炎应用

作为 NSAID 的前体,2-氯-6-碘吡啶在炎症领域有应用。 研究人员可以使用它来合成与现有 NSAID 相比可能具有改善的功效或减少的副作用的新化合物 .

消化系统疾病

从2-氯-6-碘吡啶合成质子泵抑制剂有助于为胃食管反流病 (GERD) 和消化性溃疡等消化系统疾病创建治疗方法。 这些抑制剂可以有效地减少胃酸的产生 .

酶抑制

该化合物还参与芳香化酶抑制剂的合成,这些抑制剂在激素相关疾病中具有应用。 芳香化酶抑制剂可用于治疗如雌激素敏感性乳腺癌等疾病,方法是减少体内雌激素的产生 .

作用机制

Target of Action

Halogenated pyridines, such as 2-chloro-6-iodopyridine, are often used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of biological targets depending on their specific structures and functional groups.

Mode of Action

The mode of action of 2-Chloro-6-iodopyridine is largely dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. The iodine and chlorine substituents can be replaced through nucleophilic substitution reactions, enabling the synthesis of a wide range of bioactive compounds .

Biochemical Pathways

The exact effects would depend on the nature of the synthesized compound and its interaction with biological targets .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it could have good bioavailability .

Result of Action

As a building block in the synthesis of bioactive compounds, its effects would likely be indirect and highly dependent on the specific compounds that are synthesized .

生化分析

Biochemical Properties

2-Chloro-6-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes involves the binding of 2-Chloro-6-iodopyridine to the active site, leading to inhibition of enzyme activity. This compound also interacts with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

2-Chloro-6-iodopyridine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins. For example, it can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, 2-Chloro-6-iodopyridine impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in changes in metabolite levels and metabolic flux . These effects can lead to alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-6-iodopyridine involves its binding interactions with various biomolecules. It acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group in the enzyme’s active site, preventing substrate access and subsequent metabolism . This compound also inhibits kinases by binding to their ATP-binding sites, blocking phosphorylation events essential for signal transduction . Additionally, 2-Chloro-6-iodopyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-iodopyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy . Long-term studies in vitro and in vivo have demonstrated that 2-Chloro-6-iodopyridine can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2-Chloro-6-iodopyridine vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity . At higher doses, 2-Chloro-6-iodopyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the inhibition of essential metabolic enzymes and accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

2-Chloro-6-iodopyridine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . It can inhibit the metabolism of other compounds by competing for the active site of these enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, 2-Chloro-6-iodopyridine can be metabolized by phase II enzymes, such as glucuronosyltransferases, resulting in the formation of conjugated metabolites that are more easily excreted from the body .

Transport and Distribution

Within cells and tissues, 2-Chloro-6-iodopyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The localization and accumulation of 2-Chloro-6-iodopyridine in certain cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-6-iodopyridine is critical for its biochemical activity. It can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct 2-Chloro-6-iodopyridine to these compartments, enhancing its efficacy and specificity . The subcellular distribution of this compound can also affect its stability and degradation, influencing its overall biochemical effects .

属性

IUPAC Name |

2-chloro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAOLINSZGYDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596605 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258506-66-0 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-6-iodopyridine in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines?

A1: 2-chloro-6-iodopyridine serves as a crucial building block in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines. The research paper highlights that 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones are excellent precursors for synthesizing these functionalized 2-iodo-6-chloropyridines []. These pyridines then undergo a palladium-catalyzed coupling reaction to produce the target 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines []. This synthetic route highlights the importance of 2-chloro-6-iodopyridine as a key intermediate in achieving the desired bipyridine structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

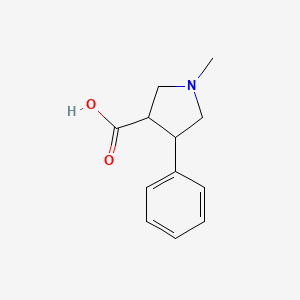

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)